3,4-Di-O-acetyl-6-deoxy-L-glucal
CAS No.: 34819-86-8
Cat. No.: VC0516008
Molecular Formula: C10H14O5
Molecular Weight: 214.21 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34819-86-8 |
|---|---|
| Molecular Formula | C10H14O5 |
| Molecular Weight | 214.21 g/mol |
| IUPAC Name | (3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl) acetate |
| Standard InChI | InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3 |
| Standard InChI Key | NDEGMKQAZZBNBB-UHFFFAOYSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H](C=CO1)OC(=O)C)OC(=O)C |
| SMILES | CC1C(C(C=CO1)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC1C(C(C=CO1)OC(=O)C)OC(=O)C |
| Appearance | Solid powder |
Introduction
Structural Elucidation and Molecular Configuration
Molecular Architecture
3,4-Di-O-acetyl-6-deoxy-L-glucal belongs to the class of deoxy sugars, specifically a derivative of L-rhamnal (6-deoxy-L-mannose). Its IUPAC name, , reflects its bicyclic pyranose structure with acetyl groups at positions 3 and 4 . The compound’s stereochemistry is critical to its function as a chiral building block, enabling precise control over glycosidic bond formation in synthetic applications .
Key Structural Features:
Synthetic Methodologies and Production Techniques
Laboratory-Scale Synthesis
The compound is synthesized via selective acetylation of 6-deoxy-L-glucal. A typical procedure involves:
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Acetylation: Treatment of 6-deoxy-L-glucal with acetic anhydride in the presence of pyridine to introduce acetyl groups at positions 3 and 4 .
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Purification: Isolation via column chromatography or recrystallization to achieve >95% purity .
Industrial Production
Industrial processes scale this methodology, employing continuous-flow reactors for acetylation and automated distillation systems for purification. Quality control protocols, including GC and -NMR, ensure compliance with pharmaceutical-grade standards .
Physicochemical Properties and Analytical Data
Physical Characteristics
| Property | Value | Source |
|---|---|---|
| Boiling point | 68–69 °C (0.06 mmHg) | |
| Density | 1.116 g/mL at 25 °C | |
| Refractive index () | 1.46 | |
| Optical rotation () | +55° to +63° (c=1 in CHCl₃) | |
| Solubility | Chloroform, dichloromethane |
Reactivity Profile and Derivative Formation
Chemical Transformations
3,4-Di-O-acetyl-6-deoxy-L-glucal participates in diverse reactions:
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Glycosylation: Serves as a glycosyl donor in the synthesis of oligosaccharides, leveraging its anomeric reactivity .
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Hydrolysis: Selective deacetylation under basic conditions yields 6-deoxy-L-glucal derivatives .
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Oxidation: Forms ketone or carboxylic acid derivatives using agents like Jones reagent .
Key Reaction Pathways
This hydrolysis pathway is pivotal for regenerating the parent sugar for further functionalization .
Pharmacological Investigations and Biomedical Applications
Biological Activity
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DNA-binding affinity: Demonstrated intercalation with double-stranded DNA, suggesting potential as a chemotherapeutic agent .
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Antimicrobial effects: Exhibits moderate activity against Gram-positive bacteria (MIC = 32 µg/mL) .
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Enzyme inhibition: Acts as a competitive inhibitor of glycosidases, relevant to antidiabetic drug development .
Cytotoxicity Studies
In vitro assays against HeLa cells revealed an IC of 45 µM, attributed to apoptosis induction via mitochondrial pathway activation .
Industrial and Research Applications
Pharmaceutical Synthesis
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Glycoside production: Used to synthesize rhamnose-containing antibiotics (e.g., vancomycin derivatives) .
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Antiviral agents: Serves as a precursor in the development of neuraminidase inhibitors .
Material Science
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